molecular formula C24H31N5O2 B4573856 N-cyclohexyl-1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-cyclohexyl-1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B4573856
M. Wt: 421.5 g/mol
InChI Key: WNLRVMTYBVOKNE-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a useful research compound. Its molecular formula is C24H31N5O2 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.24777525 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives, including compounds with structural similarities to the specified chemical, have been extensively studied. These compounds are synthesized through various chemical reactions, including cyclocondensation and condensation with acetylacetone or malononitrile, and characterized using spectral data (IR, MS, ^1H-NMR, ^13C-NMR) to establish their structures. These synthetic pathways and characterizations provide foundational knowledge for further exploration of their applications in scientific research (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activity

Research on pyrazole and pyrazolopyrimidine derivatives has highlighted their potential cytotoxic activity against various cancer cell lines. The in vitro cytotoxic activities of these compounds against Ehrlich Ascites Carcinoma (EAC) cells and other human cancer cell lines (colon HCT116, lung A549, breast MCF-7, and liver HepG2) have been explored. These studies provide insights into the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2015).

Regioselective Synthesis

The regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation represents an efficient method for producing compounds with potential pharmacological applications. This technique allows for the significant reduction of reaction times and high yields, demonstrating the versatility and efficiency of modern synthetic methods in creating structurally complex and potentially bioactive compounds (Machado et al., 2011).

Potential Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives has been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds exhibit cytotoxic effects against different cancer cell lines and show potential as anti-5-lipoxygenase agents, highlighting their dual therapeutic potential in cancer treatment and inflammation-related diseases (Rahmouni et al., 2016).

Properties

IUPAC Name

N-cyclohexyl-1-(1-ethylpyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-3-28-15-16(14-25-28)23-22-19(20-13-18(31-2)9-10-21(20)27-22)11-12-29(23)24(30)26-17-7-5-4-6-8-17/h9-10,13-15,17,23,27H,3-8,11-12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRVMTYBVOKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C3=C(CCN2C(=O)NC4CCCCC4)C5=C(N3)C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.